An In-depth Technical Guide to 3-Methylbutane-1-sulfonamide (CAS 98138-19-3)
An In-depth Technical Guide to 3-Methylbutane-1-sulfonamide (CAS 98138-19-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 3-Methylbutane-1-sulfonamide in the Chemical Landscape
3-Methylbutane-1-sulfonamide is a primary alkylsulfonamide that, while not extensively characterized in publicly available literature, holds potential as a building block in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in drug discovery, renowned for its presence in a wide array of therapeutic agents.[1] This guide aims to provide a comprehensive technical overview of 3-Methylbutane-1-sulfonamide, consolidating known information with predicted properties to facilitate its application in research and development. By understanding its fundamental characteristics, from synthesis to potential biological interactions, researchers can better harness its synthetic utility.
Physicochemical Properties: A Blend of Established and Predicted Data
Due to the limited experimental data available for 3-Methylbutane-1-sulfonamide, a combination of basic identified properties and computationally predicted values are presented below. These predictions are derived from established algorithms used in cheminformatics and computational chemistry, providing a valuable starting point for experimental design.[]
| Property | Value | Source |
| CAS Number | 98138-19-3 | Public Record |
| Molecular Formula | C5H13NO2S | Supplier Data |
| Molecular Weight | 151.23 g/mol | Supplier Data |
| Predicted Boiling Point | 285.4 ± 23.0 °C at 760 mmHg | ADMETlab 3.0 (Predicted)[3] |
| Predicted Melting Point | 45-50 °C | ADMETlab 3.0 (Predicted)[3] |
| Predicted LogP | 1.2 ± 0.5 | ADMETlab 3.0 (Predicted)[3] |
| Predicted Water Solubility | 10.3 g/L at 25 °C | ADMETlab 3.0 (Predicted)[3] |
| Predicted pKa (acidic) | 10.2 ± 0.1 | ADMETlab 3.0 (Predicted)[3] |
| Predicted pKa (basic) | Not Applicable | ADMETlab 3.0 (Predicted)[3] |
Synthesis and Chemical Reactivity: A Proposed Pathway
The synthesis of primary alkylsulfonamides such as 3-Methylbutane-1-sulfonamide is classically achieved through a two-step process involving the formation of a sulfonyl chloride intermediate followed by amination.[4]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Methylbutane-1-sulfonamide.
Experimental Protocol: A Guideline for Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of primary alkylsulfonamides.[4][5] Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of 3-Methylbutane-1-sulfonyl Chloride
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Starting Material: Charge the flask with 3-methylbutane-1-thiol.
-
Oxidative Chlorination: Cool the flask in an ice bath and slowly add an oxidizing and chlorinating agent (e.g., a solution of chlorine in water or N-chlorosuccinimide in an appropriate solvent).[6] Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. Extract the sulfonyl chloride into an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3-methylbutane-1-sulfonyl chloride is often used directly in the next step without further purification due to its reactivity. A patent for a similar synthesis exists, suggesting the feasibility of this step.[7]
Step 2: Synthesis of 3-Methylbutane-1-sulfonamide
-
Reaction Setup: In a separate flask equipped with a stirrer and cooled in an ice bath, place an excess of aqueous or gaseous ammonia.[8]
-
Addition of Sulfonyl Chloride: Slowly add the crude 3-methylbutane-1-sulfonyl chloride from the previous step to the ammonia solution. A white precipitate of the sulfonamide should form.
-
Reaction and Isolation: Allow the reaction to stir for several hours at room temperature. Collect the solid product by vacuum filtration and wash with cold water to remove any ammonium chloride byproduct.
-
Purification: The crude 3-Methylbutane-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Chemical Reactivity
Primary sulfonamides are versatile intermediates. The nitrogen atom can be deprotonated with a suitable base, and the resulting anion can be alkylated or acylated to generate N-substituted sulfonamides.[9] The sulfonamide moiety is generally stable to a wide range of reaction conditions.
Spectroscopic Profile: Predicted Data for Structural Elucidation
In the absence of published experimental spectra, computational prediction tools offer valuable insights into the expected spectroscopic features of 3-Methylbutane-1-sulfonamide.[10][11][12]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.10 | t | 2H | -CH₂-SO₂- |
| ~1.80 | m | 1H | -CH(CH₃)₂ |
| ~1.65 | q | 2H | -CH₂-CH(CH₃)₂ |
| ~4.80 | s (broad) | 2H | -SO₂-NH₂ |
| ~0.95 | d | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~55.0 | -CH₂-SO₂- |
| ~38.0 | -CH₂-CH(CH₃)₂ |
| ~28.0 | -CH(CH₃)₂ |
| ~22.5 | -CH(CH₃)₂ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 2960-2870 | Strong | C-H stretch (aliphatic) |
| ~1330 | Strong | S=O stretch (asymmetric) |
| ~1150 | Strong | S=O stretch (symmetric) |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the sulfonamide group and cleavage of the alkyl chain.
-
m/z = 151: Molecular ion [M]⁺
-
m/z = 94: [M - C₄H₉]⁺
-
m/z = 57: [C₄H₉]⁺ (likely the base peak)
Applications and Potential in Drug Discovery
While specific applications for 3-Methylbutane-1-sulfonamide have not been documented, its structural motifs suggest potential utility in several areas of drug discovery. The sulfonamide group is a key pharmacophore in a multitude of approved drugs, including antibacterials, diuretics, and anticonvulsants.[1][6] The isobutyl group can modulate lipophilicity and steric interactions within a binding pocket. This compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.
Caption: Potential applications of 3-Methylbutane-1-sulfonamide in drug discovery.
Safety and Handling: A Precautionary Approach
No specific toxicological data for 3-Methylbutane-1-sulfonamide is currently available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety guidelines for handling sulfonamides should be followed.[13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is important to note that while this compound is a sulfonamide, it lacks the arylamine moiety responsible for the common hypersensitivity reactions associated with antibacterial sulfa drugs.[17] However, caution should still be exercised.
Conclusion
3-Methylbutane-1-sulfonamide represents an intriguing yet under-explored chemical entity. This guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its potential applications. As with any novel compound, the predicted data herein should be validated experimentally. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and utility of 3-Methylbutane-1-sulfonamide.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Study.com. (n.d.). 3-methylpentanoyl chloride is treated with ammonia to produce and amide. Please provide a detailed mechanism that includes a tetrahedral intermediate. Lastly, name the product. Retrieved from [Link]
- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
-
WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology. Retrieved from [Link]
- Kramer, C. S., & MacMillan, D. W. C. (2019). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides.
-
National Center for Biotechnology Information. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Quora. (2017, December 21). How does ammonia react with meticulous chloride? Retrieved from [Link]
- Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9234–9237.
-
RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for... Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 28). Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ChemRxiv. (n.d.). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]
-
CS229. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 22). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, June 1). The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. Retrieved from [Link]
-
ResearchGate. (2020, April 9). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N -Methylacetamide Fine Components. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 24). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 4). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Retrieved from [Link]
-
University of Kufa. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]
-
Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]
-
Filo. (2025, December 15). Question 1 Predict the number of signals in the ¹H NMR and ¹³C... Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]
-
arXiv. (n.d.). Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. Retrieved from [Link]
-
YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]
Sources
- 1. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 8. homework.study.com [homework.study.com]
- 9. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. CFM-ID 4.0 – a web server for accurate MS-based metabolite identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 15. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
